A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Chloroacetate
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of sodium chloroacetate (C₂H₂ClNaO₂). The information presented herein is intended to support research, scientific analysis, and drug development activities by offering a consolidated resource of key data, detailed experimental methodologies, and relevant chemical pathway visualizations.
Core Physicochemical Data
The fundamental physicochemical properties of sodium chloroacetate have been determined through various standardized methods. A summary of these quantitative data is presented in the table below for ease of reference and comparison.
| Property | Value | Method |
| Molecular Formula | C₂H₂ClNaO₂ | - |
| Molecular Weight | 116.48 g/mol | - |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 199 °C (decomposes) | OECD Guideline 102 |
| Water Solubility | 820 g/L at 20 °C | OECD Guideline 105 (Flask Method) |
| Partition Coefficient (Log P) | -3.8 at 20°C | OECD Guideline 107 (Shake Flask Method) |
| pH | 4.5 - 9.0 (50 g/L solution at 20 °C) | ASTM E70 |
| Density | 1.87 g/cm³ at 20 °C | - |
| Vapor Pressure | <0.1 hPa at 20 °C | - |
| pKa of Chloroacetic Acid | ~2.86 | Titration |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of experimental results. The following sections outline the standard protocols for the properties listed above.
Determination of Melting Point (OECD Guideline 102)
The melting point of sodium chloroacetate, which is also its decomposition temperature, is determined using the capillary tube method.
Apparatus:
-
Melting point apparatus with a heated bath (e.g., silicone oil) and a thermometer or a digital temperature sensor.
-
Glass capillary tubes, sealed at one end.
Procedure:
-
A small amount of finely powdered, dry sodium chloroacetate is introduced into a capillary tube.
-
The tube is packed by tapping it gently to ensure the substance forms a compact column at the bottom.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is raised at a steady rate.
-
The temperature at which the substance is observed to melt and simultaneously decompose is recorded as the melting point.
Determination of Water Solubility (OECD Guideline 105, Flask Method)
The flask method is employed to determine the water solubility of sodium chloroacetate.
Apparatus:
-
Glass flasks with stoppers.
-
A constant temperature shaker or magnetic stirrer.
-
Centrifuge.
-
Analytical equipment for concentration measurement (e.g., HPLC).
Procedure:
-
An excess amount of sodium chloroacetate is added to a known volume of distilled water in a glass flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
-
After equilibration, the solution is centrifuged to separate the undissolved solid.[1][2]
-
A sample of the clear supernatant is carefully removed.
-
The concentration of sodium chloroacetate in the sample is determined using a suitable analytical method.
Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107, Shake Flask Method)
The shake flask method is used to determine the octanol-water partition coefficient (Log P).
Apparatus:
-
Glass separatory funnels with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical equipment for concentration measurement in both phases.
Procedure:
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of sodium chloroacetate is dissolved in either water or n-octanol.
-
The solution is placed in a separatory funnel with the other solvent.
-
The funnel is shaken until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.[3]
-
The concentration of the substance in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
Determination of pH (ASTM E70)
The pH of an aqueous solution of sodium chloroacetate is measured using a glass electrode pH meter.[4][5][6][7]
Apparatus:
-
pH meter with a glass electrode and a reference electrode (or a combination electrode).[4][5][6][7]
-
Standard buffer solutions for calibration (e.g., pH 4, 7, and 10).
Procedure:
-
The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.[6]
-
A 50 g/L solution of sodium chloroacetate in deionized water is prepared at 20 °C.
-
The electrode is rinsed with deionized water and then with a small portion of the sample solution.
-
The electrode is immersed in the sample solution, and the pH reading is allowed to stabilize.
-
The stable pH value is recorded.
Determination of pKa of the Parent Acid (Chloroacetic Acid) by Titration
The pKa of the parent acid, chloroacetic acid, is determined by titrating a solution of the weak acid with a strong base.
Apparatus:
-
Burette.
-
Beaker.
-
pH meter.
-
Magnetic stirrer.
Procedure:
-
A known concentration of chloroacetic acid solution is placed in a beaker.
-
A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette in small increments.[8]
-
The pH of the solution is measured after each addition of the base.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The equivalence point is determined from the inflection point of the curve.
-
The volume of base required to reach the half-equivalence point is half the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the acid.[9][10][11]
Chemical Synthesis and Reactivity
Sodium chloroacetate is a versatile chemical intermediate. Understanding its synthesis and key reactions is fundamental for its application in various fields.
Synthesis of Sodium Chloroacetate
Sodium chloroacetate is typically synthesized by the neutralization of chloroacetic acid with a sodium base, such as sodium carbonate.
Hydrolysis to Sodium Glycolate (B3277807)
In aqueous solutions, especially under alkaline conditions, sodium chloroacetate undergoes hydrolysis to form sodium glycolate and sodium chloride.[12][13]
Carboxymethylation of Cellulose (B213188)
A significant industrial application of sodium chloroacetate is the carboxymethylation of cellulose to produce carboxymethyl cellulose (CMC), a widely used thickener and stabilizer.[14][15][16][17][18]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. filab.fr [filab.fr]
- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 4. store.astm.org [store.astm.org]
- 5. infinitalab.com [infinitalab.com]
- 6. labsinus.com [labsinus.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. scribd.com [scribd.com]
- 10. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 11. chemistry.uccs.edu [chemistry.uccs.edu]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis mechanism of sodium carboxymethyl cellulose [hoseachem.com]
- 18. Characterization of Synthesized Sodium Carboxymethyl Cellulose with Variation of Solvent Mixture and Alkali Concentration - PMC [pmc.ncbi.nlm.nih.gov]
